N-(3-Bromo-2-methoxybenzyl)propan-2-amine

Lipophilicity ADME Prediction Regioisomeric Differentiation

N-(3-Bromo-2-methoxybenzyl)propan-2-amine (CAS 1247583-83-0) is a di-substituted benzylamine derivative with the molecular formula C₁₁H₁₆BrNO and a molecular weight of 258.15 g/mol. This compound features a unique ortho-methoxy, meta-bromo substitution pattern on the aromatic ring, a combination that is sparsely represented in commercial screening libraries compared to the 4-bromo or 5-bromo regioisomers.

Molecular Formula C11H16BrNO
Molecular Weight 258.15 g/mol
Cat. No. B7868908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Bromo-2-methoxybenzyl)propan-2-amine
Molecular FormulaC11H16BrNO
Molecular Weight258.15 g/mol
Structural Identifiers
SMILESCC(C)NCC1=C(C(=CC=C1)Br)OC
InChIInChI=1S/C11H16BrNO/c1-8(2)13-7-9-5-4-6-10(12)11(9)14-3/h4-6,8,13H,7H2,1-3H3
InChIKeyDUVOWQQDKUZNQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromo-2-methoxybenzyl)propan-2-amine: Key Structural & Procurement Benchmarks for N-Benzylpropan-2-amines


N-(3-Bromo-2-methoxybenzyl)propan-2-amine (CAS 1247583-83-0) is a di-substituted benzylamine derivative with the molecular formula C₁₁H₁₆BrNO and a molecular weight of 258.15 g/mol . This compound features a unique ortho-methoxy, meta-bromo substitution pattern on the aromatic ring, a combination that is sparsely represented in commercial screening libraries compared to the 4-bromo or 5-bromo regioisomers . It is supplied primarily as a research intermediate, notably for oncological programs targeting mutant protein conformations, with a baseline purity specification of ≥95% (typically 97-98%) from major chemical suppliers . Its structural architecture defines a distinct position within the halogenated benzylamine chemical space, warranting explicit comparison against its closest regioisomeric and halo-substituted analogs before procurement or library selection decisions.

Why Broad-Spectrum Substitution of N-(3-Bromo-2-methoxybenzyl)propan-2-amine Leads to Divergent Reactivity and Property Profiles


Benzylamine derivatives are frequently treated as interchangeable building blocks in medicinal chemistry; however, for N-(3-Bromo-2-methoxybenzyl)propan-2-amine, both the position of the bromine (3- vs. 4- vs. 5-) and the unique juxtaposition of the electron-donating methoxy group with the electron-withdrawing bromine create a polarized electronic environment that is absent in single-substituent or differently substituted analogs . This distinct electronic configuration can significantly modulate the pKa of the secondary amine nitrogen, alter hydrogen-bond acceptor/donor capacity, and influence metabolic stability—parameters that in silico ADME models identify as sensitive to subtle substitution changes . Furthermore, in its primary reported application as a synthetic intermediate for KRAS G12C-targeting programs, the 3-bromo substituent serves as a critical vector for cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) that regioisomeric analogs cannot replicate without altering the trajectory and geometry of the final pharmacophore . Consequently, substituting N-(3-Bromo-2-methoxybenzyl)propan-2-amine with a generic benzylamine or even a differently halogenated regioisomer without experimental validation risks altering lead compound binding modes and downstream synthetic feasibility.

Quantitative Differentiation of N-(3-Bromo-2-methoxybenzyl)propan-2-amine Against Key Structural Analogs


Predicted LogP Offset of the 3-Bromo Isomer Versus the 4-Bromo Regioisomer and Non-Halogenated Analog

Computational property prediction reveals a clear differentiation in lipophilicity between the target compound and its closest commercially available comparator, N-(3-Bromo-4-methoxybenzyl)propan-2-amine . Based on the ChemScene computational chemistry panel, the 4-bromo isomer records a predicted LogP of 2.96 . While an identical prediction panel is not yet publicly listed for the target 3-Br,2-OMe isomer, the structural difference (ortho-methoxy vs. para-methoxy) is well-established in medicinal chemistry to reduce effective LogP by approximately 0.3–0.5 units due to intramolecular hydrogen bonding between the ortho-methoxy and the amine, which shields polarity differently than the para arrangement [1]. The non-halogenated analog, N-(2-methoxybenzyl)propan-2-amine (CAS 756474-36-9), has a reported LogP of 2.58 . The target compound is therefore predicted to have a LogP intermediate between these two comparators (estimated ~2.7–2.8), offering a lipophilicity profile that balances membrane permeability with aqueous solubility more favorably than the 4-bromo isomer for certain CNS or cellular assay contexts.

Lipophilicity ADME Prediction Regioisomeric Differentiation Drug Design

Hydrogen Bond Donor Count as a Selectivity Differentiator Against the 5-Bromo KRAS Intermediate Analog

A structural comparison between the target compound and N-(5-bromo-2-methoxybenzyl)propan-2-amine hydrochloride, an established intermediate in the synthesis of the KRAS G12C inhibitor Divarasib, highlights a key hydrogen-bond donor difference . The target compound has a free secondary amine (1 HBD), whereas the EvitaChem listing for the 5-bromo analog describes the hydrochloride salt form . In free-base form, both compounds have 1 HBD. However, the ortho-methoxy group in the target compound can form an intramolecular hydrogen bond with the amine proton, effectively reducing the solvent-exposed hydrogen-bond donor capacity compared to the 5-bromo isomer where the methoxy group is para to the bromine and cannot engage intramolecularly with the amine to the same extent [1]. This difference in intramolecular H-bonding propensity has been shown in benzylamine series to alter target selectivity profiles, particularly for kinase hinge-binding motifs where exposed HBD groups influence residence time [2].

Hydrogen Bonding Kinase Inhibitor Design Selectivity KRAS G12C

Synthetic Intermediate Uniqueness: 3-Bromo Vector Positioning for Cross-Coupling Reactions Versus 4- and 5-Bromo Analogs

The 3-bromo substitution in the target compound provides an aryl bromide handle positioned ortho to the methoxy group and meta to the benzylamine linkage, creating a distinct vector angle for palladium-catalyzed cross-coupling reactions compared to the commercially prevalent 4-bromo and 5-bromo isomers . In Suzuki-Miyaura coupling, the 3-bromo-2-methoxy arrangement places the coupling partner away from both the amine and methoxy substituents, potentially reducing steric interference during oxidative addition compared to the 2-bromo isomer (which is not commercially available as a benzylamine) and offering a different trajectory than the 4-bromo isomer where the coupling vector is para to the benzylamine linkage [1]. This positional variation is significant: in med-chem campaigns where the benzylamine nitrogen is elaborated into the final pharmacophore, the 3-position substitution allows introduction of aryl/heteroaryl groups at an angle that is geometrically distinct from that accessed via 4-bromo or 5-bromo intermediates, expanding accessible chemical space .

Cross-Coupling Chemistry Suzuki Coupling Buchwald-Hartwig Intermediate Synthesis

Molecular Weight and Heavy Atom Count Advantage Over Iodo-Substituted and Bulkier Analogs

The target compound has a molecular weight of 258.15 g/mol (C₁₁H₁₆BrNO) and contains one heavy halogen atom contributing to X-ray diffraction phasing or anomalous scattering potential . A comparison with potential heavier halogen analogs demonstrates a meaningful molecular weight advantage: the 3-iodo analog, N-(3-iodo-2-methoxybenzyl)propan-2-amine (not commercially catalogued at standard purity), would have a molecular weight of approximately 305.16 g/mol (calculated based on I substitution for Br), representing a +47 Da increase [1]. In fragment-based and lead-optimization programs, molecular weight differences of this magnitude are significant—the 3-bromo compound falls within the favorable sub-300 Da range for fragment-like properties, whereas the iodo analog exceeds this threshold [2]. Additionally, the target compound is lighter than N-(3-bromo-4-methoxybenzyl)-1-methoxypropan-2-amine hydrobromide (CAS 352436-21-6, MW 258.15 free base plus HBr salt) and related extended-chain analogs by virtue of its compact isopropylamine side chain rather than bulkier N-substituents .

Molecular Weight Ligand Efficiency Lead Optimization Fragment-Based Drug Design

Target Application Scenarios Where N-(3-Bromo-2-methoxybenzyl)propan-2-amine Demonstrates Procurement Rationale Over Analogs


Scaffold-Hopping in KRAS G12C and Kinase Inhibitor Programs Requiring Non-5-Bromo Substitution Vectors

In oncology programs where the 5-bromo-2-methoxybenzylamine intermediate has been established for KRAS G12C inhibitor synthesis (e.g., Divarasib), the 3-bromo isomer provides a scaffold-hopping opportunity that retains the aryl bromide cross-coupling handle while altering the exit vector geometry. The 3-position bromine, meta to the benzylamine nitrogen, orients coupling products at a ~60° different angle relative to the 5-bromo scaffold, enabling exploration of novel binding interactions with the switch-II pocket or other allosteric sites . This positional variation in the bromine handle is directly supported by the cross-coupling vector analysis in Section 3, making the compound a strategic choice for medicinal chemists seeking to escape crowded IP space around the 5-bromo substitution pattern without losing synthetic tractability.

Fragment-Based Lead Discovery Campaigns Targeting Proteins with Amphiphilic Binding Pockets

With a molecular weight of 258.15 g/mol (sub-300 Da, fragment-compliant) and a predicted LogP window of ~2.7–2.8 that balances permeability with solubility, N-(3-Bromo-2-methoxybenzyl)propan-2-amine is well-suited as a fragment-like core for screening against targets with mixed hydrophobic/hydrophilic binding sites . The ortho-methoxy group provides a modest intramolecular hydrogen-bonding capability that can conformationally pre-organize the scaffold, as discussed in Evidence Item 2, potentially reducing entropic penalties upon target binding. This combination of fragment-compliant physicochemical properties with a synthetically accessible bromine vector for fragment elaboration distinguishes it from the non-halogenated analog (LogP 2.58, no coupling handle) and the 4-bromo analog (LogP ~2.96, potentially higher lipophilicity-related promiscuity) .

Synthetic Methodology Development Employing Ortho-Directing Group Effects in Pd-Catalyzed Reactions

The ortho-methoxy substituent adjacent to the 3-bromo group creates a unique electronic environment for palladium-catalyzed transformations. The methoxy group can act as a weak ortho-directing group, potentially influencing the regioselectivity of C–H activation reactions or modulating the rate of oxidative addition at the C–Br bond . This electronic interplay is absent in the 4-bromo and 5-bromo isomers, where the methoxy group is remote from the bromine. For methodology chemists developing new cross-coupling protocols or studying substituent effects on catalytic cycles, the target compound provides a distinctive test substrate that combines an electron-donating ortho-substituent with a meta-bromo leaving group, a pattern not readily accessible with the commercially dominant 4-bromo isomer .

Building Block for Focused Compound Libraries Exploring Halogen-Substitution SAR in CNS-Penetrant Chemical Space

The predicted intermediate LogP (~2.7–2.8) positions the target compound within the CNS MPO (Multiparameter Optimization) desirable range (LogP 1–3), while the presence of a single bromine atom provides opportunities for halogen bonding with target proteins . Compared to the non-halogenated N-(2-methoxybenzyl)propan-2-amine (LogP 2.58), the target compound offers enhanced lipophilicity for blood-brain barrier penetration without exceeding the LogP >3 threshold that often correlates with increased hERG liability and metabolic clearance. This differentiated physicochemical profile, combined with the unique 3-bromo-2-methoxy substitution pattern underrepresented in commercial screening decks, makes the compound a valuable singleton or library member for CNS-oriented phenotypic screening or target-based assays where halogen-bonding interactions are hypothesized to contribute to binding affinity .

Quote Request

Request a Quote for N-(3-Bromo-2-methoxybenzyl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.